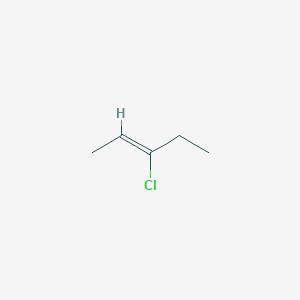

(Z)-3-Chloro-2-pentene

Description

The exact mass of the compound (Z)-3-Chloro-2-pentene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (Z)-3-Chloro-2-pentene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-3-Chloro-2-pentene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(Z)-3-chloropent-2-ene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9Cl/c1-3-5(6)4-2/h3H,4H2,1-2H3/b5-3- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSQKJRIDGSFPSI-HYXAFXHYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=CC)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C(=C/C)/Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9Cl | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

104.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34238-52-3 | |

| Record name | 34238-52-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (Z)-3-Chloro-2-pentene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic methodologies for obtaining (Z)-3-chloro-2-pentene, a valuable chloroalkene intermediate in organic synthesis. The document details the core chemical principles, experimental considerations, and available data for the preparation of this target molecule.

Introduction

(Z)-3-Chloro-2-pentene is a five-carbon unsaturated alkyl halide with a chlorine atom and an ethyl group on the same side of the carbon-carbon double bond. This specific stereochemistry makes it a useful building block in various organic transformations where geometric isomerism is crucial for the desired outcome. The primary challenge in its synthesis lies in controlling both the regioselectivity and stereoselectivity of the chlorination reaction. This guide explores the most common synthetic approaches, focusing on providing practical information for laboratory applications.

Core Synthesis Methodologies

Two principal synthetic routes for (Z)-3-chloro-2-pentene have been identified in the chemical literature: the hydrochlorination of 2-pentyne (B165424) and the reaction of 3-pentanone (B124093) with a chlorinating agent.

Electrophilic Addition of Hydrogen Chloride to 2-Pentyne

The most direct method for the synthesis of 3-chloro-2-pentene (B13791169) is the electrophilic addition of hydrogen chloride (HCl) to 2-pentyne. This reaction proceeds through a vinyl cation intermediate.

Reaction Pathway:

Spectroscopic Analysis of (Z)-3-Chloro-2-pentene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available spectroscopic data for the compound (Z)-3-Chloro-2-pentene (CAS No: 34238-52-3). Due to the limited availability of public experimental spectra for this specific isomer, this document aggregates predicted data and presents generalized experimental protocols applicable to its analysis. This guide is intended to serve as a foundational resource for researchers working with this and structurally related chloroalkenes.

Compound Identification and Physical Properties

(Z)-3-Chloro-2-pentene is a halogenated alkene with the molecular formula C₅H₉Cl.[1][2][3] The '(Z)' designation indicates that the higher priority substituents on each carbon of the double bond (the chlorine and the ethyl group) are on the same side of the double bond. A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₅H₉Cl | PubChem[3], LookChem[1] |

| Molecular Weight | 104.58 g/mol | PubChem[3] |

| CAS Number | 34238-52-3 | LookChem[1] |

| Boiling Point (estimated) | 103.83°C | LookChem[1] |

| Density (at 25°C) | 0.906 g/mL | LookChem[1] |

| Refractive Index | 1.4230 | LookChem[1] |

| Flash Point | -4°C | LookChem[1] |

| Exact Mass | 104.0392780 Da | LookChem[1] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: Predicted chemical shifts for the protons in (Z)-3-Chloro-2-pentene would be expected in the following regions:

-

Vinylic Proton (=CH-): 5.0-6.0 ppm

-

Allylic Protons (-CH₂-): 2.0-2.5 ppm

-

Methyl Protons (=C-CH₃): 1.6-2.0 ppm

-

Ethyl Protons (-CH₂-CH₃): 1.0-1.3 ppm (triplet) and 2.0-2.5 ppm (quartet)

¹³C NMR: Predicted chemical shifts for the carbons are:

-

Vinylic Carbons (=C-Cl and =C-H): 120-140 ppm

-

Allylic Carbon (-CH₂-): 25-35 ppm

-

Methyl Carbon (=C-CH₃): 15-25 ppm

-

Ethyl Carbon (-CH₂-CH₃): 10-20 ppm

Infrared (IR) Spectroscopy

The IR spectrum of (Z)-3-Chloro-2-pentene is expected to show characteristic absorption bands for an alkene and a carbon-chlorine bond.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C=C Stretch | 1640-1680 | Medium |

| =C-H Stretch | 3000-3100 | Medium |

| C-H Stretch (Alkyl) | 2850-2960 | Strong |

| C-Cl Stretch | 600-800 | Strong |

Mass Spectrometry (MS)

The mass spectrum of (Z)-3-Chloro-2-pentene would exhibit a molecular ion peak (M⁺) and a characteristic isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio).[4] This results in an M+2 peak that is about one-third the intensity of the M⁺ peak.[5] Predicted m/z values for some possible adducts are provided in Table 3.[6]

| Adduct | Predicted m/z |

| [M]⁺ | 104.03873 |

| [M+H]⁺ | 105.04655 |

| [M+Na]⁺ | 127.02849 |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for a volatile halogenated alkene like (Z)-3-Chloro-2-pentene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-20 mg of (Z)-3-Chloro-2-pentene in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.[7] The solution should be homogeneous and free of any solid particles.

-

Instrumentation: Use a standard NMR spectrometer (e.g., 300 or 500 MHz).

-

Data Acquisition:

-

Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Acquire a ¹H NMR spectrum using a standard pulse sequence.

-

Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence.

-

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation: As (Z)-3-Chloro-2-pentene is a liquid, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the clean salt plates.

-

Place the sample in the spectrometer and record the sample spectrum.

-

The instrument software will automatically subtract the background from the sample spectrum.

-

-

Data Processing: Identify the characteristic absorption bands and their corresponding wavenumbers.

Mass Spectrometry (MS)

-

Sample Introduction: For a volatile compound like (Z)-3-Chloro-2-pentene, direct injection or, more commonly, gas chromatography (GC) is used for sample introduction.

-

Ionization: Electron ionization (EI) is a common method for this type of molecule, typically using an energy of 70 eV.[8]

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: The detector records the abundance of each ion.

-

Data Analysis: The resulting mass spectrum is analyzed to determine the molecular weight and fragmentation pattern of the compound.

Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the spectroscopic identification and characterization of an unknown compound, such as (Z)-3-Chloro-2-pentene.

Caption: A logical workflow for the spectroscopic analysis and structure elucidation of an organic compound.

Conclusion

While experimental spectroscopic data for (Z)-3-Chloro-2-pentene are not widely available, this guide provides a summary of its known physical properties and predicted spectral characteristics. The generalized experimental protocols and the logical workflow for spectroscopic analysis offer a valuable resource for researchers and professionals in the field of drug development and chemical synthesis when working with this or similar halogenated alkenes. Further experimental work is required to populate the public databases with the actual spectra of this compound.

References

- 1. (Z)-3-Chloro-2-pentene|lookchem [lookchem.com]

- 2. (Z)-3-chloro-2-pentene [webbook.nist.gov]

- 3. (Z)-3-Chloro-2-pentene | C5H9Cl | CID 12705708 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. PubChemLite - (z)-3-chloro-2-pentene (C5H9Cl) [pubchemlite.lcsb.uni.lu]

- 7. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Chemical Properties of (Z)-3-Chloro-2-pentene

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-3-Chloro-2-pentene is a chlorinated alkene of interest in synthetic organic chemistry. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and characterization, and an analysis of its reactivity. The information is presented to support its application in research and development, particularly in the context of fine chemical synthesis and as a model substrate for studying reaction mechanisms.

Chemical and Physical Properties

(Z)-3-Chloro-2-pentene, with the CAS number 34238-52-3, is a volatile and flammable liquid.[1][2] Its core structure consists of a five-carbon chain with a double bond at the second carbon and a chlorine atom at the third carbon, with the substituents arranged in a Z (zusammen) configuration.[1][3]

Structural and Molecular Data

| Property | Value | Source |

| Molecular Formula | C₅H₉Cl | [4] |

| Molecular Weight | 104.58 g/mol | [2] |

| Canonical SMILES | CCC(=CC)Cl | [4] |

| InChI Key | VSQKJRIDGSFPSI-HYXAFXHYSA-N | [5] |

| CAS Number | 34238-52-3 | [2] |

Physical Properties

| Property | Value | Source |

| Boiling Point | 103.8 °C (estimated) | [4] |

| Density | 0.906 g/mL at 25 °C | [4] |

| Refractive Index | 1.423 | [4] |

Synthesis of (Z)-3-Chloro-2-pentene

The stereoselective synthesis of (Z)-3-chloro-2-pentene can be approached through several methodologies, primarily involving the manipulation of alkynes or ketones.

Synthesis from 2-Pentyne (B165424) (Conceptual Protocol)

Reaction Scheme:

Caption: Conceptual synthetic pathway from 2-pentyne.

Experimental Protocol (General Approach):

-

Hydrozirconation: To a solution of Schwartz's reagent (Cp₂ZrHCl) in an anhydrous, inert solvent such as tetrahydrofuran (B95107) (THF) under an inert atmosphere (e.g., argon), 2-pentyne is added dropwise at room temperature. The reaction mixture is stirred for a specified period to allow for the formation of the vinylzirconium intermediate.

-

Chlorination: The resulting solution containing the vinylzirconium intermediate is then treated with a chlorinating agent, such as N-chlorosuccinimide (NCS), to stereoselectively replace the zirconium moiety with a chlorine atom, yielding (Z)-3-chloro-2-pentene.

-

Workup and Purification: The reaction is quenched with an appropriate aqueous solution, and the organic layer is separated. The aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether). The combined organic layers are washed, dried over an anhydrous drying agent (e.g., MgSO₄), and the solvent is removed under reduced pressure. The crude product is then purified by fractional distillation.

Synthesis from 3-Pentanone (B124093) (Conceptual Protocol)

Another common method for the synthesis of vinyl chlorides is the reaction of ketones with phosphorus pentachloride (PCl₅).

Reaction Scheme:

Caption: Synthesis of (Z)-3-Chloro-2-pentene from 3-pentanone.

Experimental Protocol (General Approach):

-

Reaction Setup: In a flask equipped with a stirrer and a reflux condenser, 3-pentanone is dissolved in an inert solvent like carbon tetrachloride.

-

Reagent Addition: Phosphorus pentachloride is added portion-wise to the stirred solution. The reaction is often exothermic and may require cooling to control the temperature.

-

Reaction Progression: After the addition is complete, the mixture is heated to reflux for a period to ensure complete reaction. The reaction produces phosphoryl chloride (POCl₃) as a byproduct.

-

Workup and Purification: The reaction mixture is cooled and then carefully poured onto crushed ice to decompose the excess PCl₅ and POCl₃. The organic layer is separated, washed with a dilute base solution (e.g., sodium bicarbonate) and then with water, and dried over a suitable drying agent. The final product is isolated by fractional distillation. It is important to note that this reaction may produce a mixture of (Z) and (E) isomers, and the stereoselectivity may not be high.

Spectroscopic Characterization

Spectroscopic methods are essential for the structural elucidation and confirmation of the stereochemistry of (Z)-3-Chloro-2-pentene.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted):

-

CH₃ (C1): A doublet, shifted downfield due to the adjacent double bond.

-

CH (C2): A quartet, coupled to the protons of the C1 methyl group. The chemical shift of this vinylic proton is diagnostic for the stereochemistry.

-

CH₂ (C4): A quartet, coupled to the protons of the C5 methyl group.

-

CH₃ (C5): A triplet, coupled to the protons of the C4 methylene (B1212753) group.

¹³C NMR (Predicted):

The ¹³C NMR spectrum is expected to show five distinct signals corresponding to the five carbon atoms in different chemical environments. The carbons of the double bond (C2 and C3) would appear in the downfield region typical for sp² hybridized carbons.

Infrared (IR) Spectroscopy

The IR spectrum of (Z)-3-chloro-2-pentene would exhibit characteristic absorption bands for its functional groups.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3000-2850 | C-H stretch | Alkyl (CH₃, CH₂) |

| ~1650 | C=C stretch | Alkene |

| ~850-550 | C-Cl stretch | Alkyl halide |

Chemical Reactivity: Electrophilic Addition

The double bond in (Z)-3-chloro-2-pentene is susceptible to electrophilic attack.[1] The reaction with hydrogen halides, such as HCl, proceeds via a carbocation intermediate.[6][7]

Mechanism of Electrophilic Addition of HCl:

References

- 1. (Z)-3-Chloro-2-pentene | 34238-52-3 | Benchchem [benchchem.com]

- 2. (Z)-3-Chloro-2-pentene | C5H9Cl | CID 12705708 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (Z)-3-chloro-2-pentene [webbook.nist.gov]

- 4. (Z)-3-Chloro-2-pentene|lookchem [lookchem.com]

- 5. PubChemLite - (z)-3-chloro-2-pentene (C5H9Cl) [pubchemlite.lcsb.uni.lu]

- 6. gauthmath.com [gauthmath.com]

- 7. chem.libretexts.org [chem.libretexts.org]

(Z)-3-Chloro-2-pentene CAS number 34238-52-3

An In-Depth Technical Guide to (Z)-3-Chloro-2-pentene CAS Number: 34238-52-3

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of (Z)-3-Chloro-2-pentene, a halogenated alkene of interest in synthetic organic chemistry. It serves as a valuable model system for studying the reactivity of vinylic halides and as a potential intermediate in more complex molecular syntheses. This guide consolidates available physicochemical data, safety information, and synthetic and reactive methodologies.

Chemical Identity and Properties

(Z)-3-Chloro-2-pentene is a five-carbon alkene with a chlorine atom and an ethyl group on one carbon of the double bond, and a methyl group on the other, with the chloro and methyl groups in a cis or Z configuration.

Table 1: Chemical Identifiers and Basic Properties [1][2][3]

| Identifier | Value |

|---|---|

| IUPAC Name | (Z)-3-chloropent-2-ene |

| CAS Number | 34238-52-3 |

| Molecular Formula | C₅H₉Cl |

| Molecular Weight | 104.58 g/mol |

| Canonical SMILES | CCC(=CC)Cl |

| Isomeric SMILES | CC/C(=C\C)/Cl |

| InChIKey | VSQKJRIDGSFPSI-HYXAFXHYSA-N |

| Synonyms | (Z)-3-chloropent-2-ene, 2-Pentene, 3-chloro-, (Z)- |

Table 2: Physicochemical Properties [1]

| Property | Value | Notes |

|---|---|---|

| Boiling Point | 103.8 °C | Estimated |

| Density | 0.906 g/mL at 25 °C | |

| Refractive Index | 1.423 | |

| Flash Point | -4 °C | |

| LogP | 2.54 | A measure of lipophilicity |

| Exact Mass | 104.0392780 | |

| Hydrogen Bond Donors | 0 | |

| Hydrogen Bond Acceptors | 0 |

| Rotatable Bonds | 1 | |

Spectroscopic and Analytical Data

Detailed experimental spectra for (Z)-3-Chloro-2-pentene are not widely published. However, based on its structure and data from analogous compounds, the following characteristics can be predicted.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃) Note: These are estimated values based on known substituent effects on alkene chemical shifts. Actual experimental values may vary.

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Multiplicity / Notes |

| C1-H₃ | ~1.70 | ~15 | Doublet (coupled to C2-H) |

| C2-H | ~5.60 | ~120 | Quartet (coupled to C1-H₃) |

| C3 | N/A | ~135 | Vinylic carbon bearing Cl |

| C4-H₂ | ~2.50 | ~30 | Quartet (coupled to C5-H₃) |

| C5-H₃ | ~1.10 | ~12 | Triplet (coupled to C4-H₂) |

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic peaks for the C=C double bond stretch around 1650-1670 cm⁻¹ and C-Cl stretch in the 600-800 cm⁻¹ region. Peaks corresponding to sp² C-H stretch will appear just above 3000 cm⁻¹, while sp³ C-H stretches will be just below 3000 cm⁻¹.

Mass Spectrometry (MS): The mass spectrum will exhibit a molecular ion peak (M⁺) at m/z 104 and a characteristic M+2 peak at m/z 106 with an intensity of approximately one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom.

Synthesis and Reactivity

(Z)-3-Chloro-2-pentene is primarily synthesized from the corresponding ketone. Its reactivity is dominated by the electron-rich double bond and the vinylic chloride functionality.

Synthesis

The most direct synthesis route involves the reaction of 3-pentanone (B124093) with a chlorinating agent like phosphorus pentachloride (PCl₅). This reaction converts the carbonyl group into a gem-dichloride, which then eliminates HCl. The stereochemistry of the resulting alkene can be influenced by reaction conditions.

Caption: General workflow for the synthesis of (Z)-3-Chloro-2-pentene.

Experimental Protocol: Synthesis (Representative)

Disclaimer: The following is a representative protocol based on the general reaction of ketones with PCl₅ and has not been optimized for this specific substrate.[4]

-

Setup: A 250 mL three-necked, round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize evolved HCl). The apparatus is flame-dried and maintained under a nitrogen atmosphere.

-

Reagents: The flask is charged with phosphorus pentachloride (e.g., 0.12 mol) and a dry, non-polar solvent such as carbon tetrachloride (100 mL).

-

Reaction: The mixture is cooled in an ice bath. 3-Pentanone (e.g., 0.10 mol) is added dropwise from the dropping funnel over 30 minutes with vigorous stirring.

-

Reaction Progression: After the addition is complete, the ice bath is removed, and the mixture is allowed to warm to room temperature and then gently refluxed for 2-3 hours until the evolution of HCl gas ceases.

-

Work-up: The reaction mixture is cooled and slowly poured onto crushed ice to decompose the excess PCl₅ and phosphorus oxychloride.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted twice with diethyl ether. The combined organic layers are washed with a saturated sodium bicarbonate solution and then with brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation. The crude product is purified by fractional distillation under reduced pressure to separate the (Z) and (E) isomers.

Reactivity

As a vinylic halide, (Z)-3-Chloro-2-pentene is a model for studying electrophilic addition reactions. The regioselectivity of the addition is governed by the stability of the intermediate carbocation (Markovnikov's rule).[5]

Caption: Mechanism of electrophilic addition to (Z)-3-Chloro-2-pentene.

Experimental Protocol: Electrophilic Addition (Representative)

Disclaimer: This is a general protocol for the hydrobromination of an alkene.

-

Setup: (Z)-3-Chloro-2-pentene (e.g., 10 mmol) is dissolved in a suitable solvent like dichloromethane (B109758) or acetic acid in a round-bottom flask.

-

Reaction: The solution is cooled to 0 °C. A solution of HBr in acetic acid (e.g., 33 wt. %, 1.1 equivalents) is added dropwise with stirring.

-

Reaction Progression: The reaction is monitored by thin-layer chromatography (TLC). It is typically complete within 1-2 hours at 0 °C to room temperature.

-

Work-up: The reaction mixture is diluted with water and extracted with diethyl ether.

-

Purification: The organic layer is washed with saturated sodium bicarbonate solution, water, and brine, then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure to yield the crude product, which can be further purified by chromatography if necessary.

Applications in Research and Drug Development

While specific applications of (Z)-3-Chloro-2-pentene in the synthesis of marketed drugs are not widely documented, chloroalkenes are a recognized class of important synthetic intermediates.[6] They are utilized in:

-

Cross-Coupling Reactions: The vinylic chloride can participate in metal-catalyzed reactions (e.g., Suzuki, Heck, Stille couplings) to form new carbon-carbon bonds, enabling the construction of complex molecular scaffolds.

-

Peptidomimetics: Chloroalkene dipeptide isosteres have been synthesized and incorporated into peptide-like molecules to enhance stability and biological activity.[6]

-

Mechanistic Studies: Due to its defined stereochemistry, this compound is an excellent substrate for studying the mechanisms of vinylic substitution and elimination reactions, providing insights into reaction kinetics and intermediates.

Its utility is primarily as a research chemical and a building block for more complex syntheses rather than as a direct therapeutic agent.

Safety and Handling

(Z)-3-Chloro-2-pentene is a hazardous chemical and must be handled with appropriate safety precautions.

Table 4: GHS Hazard and Safety Information [1][3]

| Category | Information |

|---|---|

| Pictograms | Danger |

| GHS Hazard Statements | H225: Highly flammable liquid and vapor.H302: Harmful if swallowed. |

| Precautionary Statements | P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.P233: Keep container tightly closed.P280: Wear protective gloves/protective clothing/eye protection/face protection.P301+P317: IF SWALLOWED: Get medical help.P403+P235: Store in a well-ventilated place. Keep cool. |

Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Wear personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from ignition sources. Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.

References

- 1. (Z)-3-Chloro-2-pentene|lookchem [lookchem.com]

- 2. (Z)-3-chloro-2-pentene [webbook.nist.gov]

- 3. (Z)-3-Chloro-2-pentene | C5H9Cl | CID 12705708 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. quora.com [quora.com]

- 5. CN106565441A - Synthesis method of 3,5-dichloro-2-pentanone - Google Patents [patents.google.com]

- 6. (Z)-3-Chloro-2-pentene | 34238-52-3 | Benchchem [benchchem.com]

An In-depth Technical Guide to the Molecular Structure of (Z)-3-Chloro-2-pentene

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-3-Chloro-2-pentene is a halogenated alkene of interest in synthetic organic chemistry. Its defined stereochemistry and reactive centers make it a potential building block for more complex molecules. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, a detailed, plausible experimental protocol for its synthesis, and predicted spectroscopic data for its characterization. The information is intended to support researchers in the fields of chemical synthesis, materials science, and drug development.

Molecular Structure and Properties

(Z)-3-Chloro-2-pentene, with the molecular formula C₅H₉Cl, is a chlorinated derivative of pentene. The "(Z)" designation in its nomenclature refers to the stereochemistry at the C2-C3 double bond, indicating that the higher priority substituents on each carbon of the double bond are on the same side. In this case, the ethyl group on C3 and the methyl group on C2 are on the same side of the double bond.

Below is a visualization of the molecular structure of (Z)-3-Chloro-2-pentene.

Caption: 2D representation of the (Z)-3-Chloro-2-pentene molecule.

A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₅H₉Cl | [1][2][3][4][5] |

| Molecular Weight | 104.58 g/mol | [1][2][3][4][5] |

| CAS Number | 34238-52-3 | [1][3][4][5] |

| Boiling Point (estimated) | 103.8 °C | [1] |

| Density (at 25°C) | 0.906 g/mL | [1] |

| XLogP3 | 2.5 | [1] |

Experimental Protocols

Stereoselective Synthesis of (Z)-3-Chloro-2-pentene

A plausible method for the synthesis of 3-chloro-2-pentene (B13791169) involves the reaction of 3-pentanone (B124093) with phosphorus pentachloride (PCl₅). Achieving high (Z)-stereoselectivity can be challenging and may depend on reaction conditions. The following is a proposed experimental protocol based on known transformations of ketones to vinyl chlorides.

Reaction Scheme:

CH₃CH₂C(=O)CH₂CH₃ + PCl₅ → (Z)-CH₃CH=C(Cl)CH₂CH₃ + POCl₃ + HCl

Materials:

-

3-Pentanone (diethyl ketone)

-

Phosphorus pentachloride (PCl₅)

-

Anhydrous diethyl ether or dichloromethane

-

Ice bath

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with phosphorus pentachloride (1.1 equivalents) and anhydrous diethyl ether under a nitrogen atmosphere.

-

Cooling: The flask is cooled to 0 °C in an ice bath.

-

Addition of Ketone: A solution of 3-pentanone (1.0 equivalent) in anhydrous diethyl ether is added dropwise to the stirred suspension of PCl₅ over a period of 30-60 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for an additional 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: The reaction mixture is carefully poured into a beaker containing crushed ice and a saturated solution of sodium bicarbonate to neutralize the unreacted PCl₅ and the acidic byproducts.

-

Extraction: The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted twice with diethyl ether.

-

Drying and Solvent Removal: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product, a mixture of (Z)- and (E)-isomers, is purified by fractional distillation to isolate the (Z)-3-chloro-2-pentene. The stereoisomeric ratio should be determined by GC or ¹H NMR spectroscopy.

The following diagram outlines the experimental workflow for the synthesis and purification of (Z)-3-Chloro-2-pentene.

Caption: Experimental workflow for the synthesis and purification.

Spectroscopic Characterization (Predicted)

Due to the limited availability of published experimental spectra for (Z)-3-Chloro-2-pentene, the following data are predicted based on its structure and known spectroscopic trends for similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 5.5 - 5.8 | Quartet (q) | 1H | Vinylic H (C2-H) |

| ~ 2.2 - 2.5 | Quartet (q) | 2H | Methylene H (C4-H₂) |

| ~ 1.6 - 1.8 | Doublet (d) | 3H | Methyl H (C1-H₃) |

| ~ 1.0 - 1.2 | Triplet (t) | 3H | Methyl H (C5-H₃) |

¹³C NMR (Predicted):

| Chemical Shift (δ, ppm) | Assignment |

| ~ 135 - 140 | C3 (C-Cl) |

| ~ 120 - 125 | C2 (=CH) |

| ~ 30 - 35 | C4 (-CH₂-) |

| ~ 20 - 25 | C1 (-CH₃) |

| ~ 12 - 15 | C5 (-CH₃) |

Infrared (IR) Spectroscopy

The IR spectrum of (Z)-3-Chloro-2-pentene is expected to show characteristic absorption bands for the C=C double bond, C-H bonds of the alkyl groups, and the C-Cl bond.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3050 - 3000 | Medium | =C-H Stretch |

| ~ 2980 - 2850 | Strong | C-H Stretch (sp³) |

| ~ 1660 - 1640 | Medium | C=C Stretch |

| ~ 1460 - 1440 | Medium | C-H Bend (CH₂) |

| ~ 1380 - 1370 | Medium | C-H Bend (CH₃) |

| ~ 800 - 600 | Strong | C-Cl Stretch |

Mass Spectrometry (MS)

The electron ionization mass spectrum of (Z)-3-Chloro-2-pentene is expected to show a molecular ion peak (M⁺) and characteristic fragmentation patterns. The presence of chlorine will be indicated by the M+2 isotope peak with an intensity of approximately one-third of the M⁺ peak.

| m/z | Ion | Fragmentation |

| 104/106 | [C₅H₉Cl]⁺ | Molecular Ion (M⁺) |

| 89/91 | [C₄H₆Cl]⁺ | Loss of CH₃ |

| 69 | [C₅H₉]⁺ | Loss of Cl |

| 69 | [C₄H₅]⁺ | Loss of HCl |

| 41 | [C₃H₅]⁺ | Allylic cation |

The following diagram illustrates the logical workflow for the characterization of the synthesized (Z)-3-Chloro-2-pentene.

Caption: Logical workflow for product characterization.

Conclusion

This technical guide provides a detailed overview of the molecular structure, properties, and a plausible synthetic route for (Z)-3-Chloro-2-pentene. The predicted spectroscopic data serves as a valuable reference for its characterization. The provided information is intended to facilitate further research and application of this compound in various fields of chemistry. It is important to note that the experimental protocol and spectroscopic data are predictive and should be further validated through experimental work.

References

In-Depth Technical Guide to the Physical Properties of (Z)-3-Chloro-2-pentene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of (Z)-3-Chloro-2-pentene, a halogenated alkene of interest in various chemical syntheses. The information is presented to be a valuable resource for professionals in research and development.

Core Physical Properties

(Z)-3-Chloro-2-pentene is a chlorinated hydrocarbon with the molecular formula C₅H₉Cl.[1][2][3] The "Z" designation in its nomenclature indicates that the higher priority substituents on each carbon of the double bond are on the same side of the double bond (cis configuration). For drug development professionals, understanding the physicochemical properties of such molecules is crucial for predicting their behavior in biological systems and for designing synthetic routes.

Quantitative Data Summary

The following table summarizes the key physical properties of (Z)-3-Chloro-2-pentene based on available data. It is important to note that some of these values are estimated and should be used as a reference with this consideration.

| Physical Property | Value | Source |

| Molecular Formula | C₅H₉Cl | [1][2][3] |

| Molecular Weight | 104.58 g/mol | [2] |

| Boiling Point | 103.83°C (estimate) | [1] |

| Density | 0.906 g/mL at 25°C | [1] |

| Refractive Index | 1.4230 | [1] |

| Flash Point | -4°C | [1] |

| LogP (Octanol-Water Partition Coefficient) | 2.5 | [1][2] |

| Exact Mass | 104.0392780 u | [1][2] |

Experimental Methodologies: A General Approach

While specific experimental protocols for the determination of the physical properties of (Z)-3-Chloro-2-pentene are not detailed in the available literature, a general workflow for characterizing a novel or uncharacterized liquid chemical compound is presented below. This workflow outlines the standard procedures that would be employed by researchers to obtain the data presented in the table above.

General Experimental Workflow for Physical Property Determination

The following diagram illustrates a logical sequence for the experimental determination of the key physical properties of a liquid chemical compound like (Z)-3-Chloro-2-pentene.

Caption: A generalized workflow for the experimental characterization of a liquid chemical's physical properties.

Detailed Methodologies:

-

Synthesis and Purification: The synthesis of (Z)-3-Chloro-2-pentene would likely involve the chlorination of a suitable pentene or pentenol precursor, followed by purification techniques such as fractional distillation to isolate the desired isomer. The purity of the final product is critical for accurate physical property measurements and is typically confirmed by analytical methods like Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Density Measurement: The density of the purified liquid would be determined using a calibrated pycnometer or a digital densitometer at a controlled temperature, typically 25°C.

-

Refractive Index Measurement: A refractometer, such as an Abbé refractometer, would be used to measure the refractive index of the liquid, which is a measure of how much the path of light is bent, or refracted, when it enters the substance. This is also performed at a specific temperature.

-

Boiling Point Determination: The boiling point would be measured at a defined atmospheric pressure using a distillation apparatus. The temperature at which the liquid and vapor phases are in equilibrium is recorded as the boiling point.

-

Melting/Freezing Point Determination: For substances that are liquid at room temperature, the freezing point would be determined by slowly cooling a sample and recording the temperature at which the substance solidifies (the plateau in the cooling curve).

-

Solubility Testing: The solubility would be assessed by systematically dissolving the compound in a range of standard solvents (e.g., water, ethanol, acetone, hexane) at a given temperature to determine its miscibility and solubility limits.

This guide provides a foundational understanding of the physical properties of (Z)-3-Chloro-2-pentene for its application in scientific research and development. The provided data and general methodologies serve as a starting point for further investigation and utilization of this compound.

References

Synthesis of (Z)-3-Chloro-2-pentene from 3-Pentanone: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic route for preparing (Z)-3-chloro-2-pentene from 3-pentanone (B124093). The synthesis is a two-step process involving an intermediate, 3,3-dichloropentane. This document details the experimental protocols, reaction mechanisms, and quantitative data associated with this transformation, tailored for professionals in chemical research and drug development.

Executive Summary

The conversion of 3-pentanone to (Z)-3-chloro-2-pentene is achieved through a sequential chlorination and stereoselective dehydrochlorination. The initial step involves the reaction of 3-pentanone with a chlorinating agent, such as phosphorus pentachloride (PCl₅), to yield the gem-dihalide intermediate, 3,3-dichloropentane. The subsequent and critical step is a base-induced E2 elimination of hydrogen chloride from 3,3-dichloropentane. The stereochemical outcome of this elimination, favoring the desired (Z)-isomer, is highly dependent on the choice of base and reaction conditions. The use of sterically hindered bases is paramount in achieving Z-selectivity.

Reaction Pathway

The overall transformation can be visualized as a two-step sequence. The first step is the conversion of the carbonyl group of 3-pentanone into a gem-dichloro group. The second step is the elimination of one equivalent of hydrogen chloride to form the vinyl chloride.

Stereoselective Synthesis of (Z)-3-Chloro-2-pentene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoselective synthesis of (Z)-3-chloro-2-pentene, a valuable synthetic intermediate. The document details the most effective synthetic strategies, providing in-depth experimental protocols, quantitative data analysis, and mechanistic visualizations to facilitate its application in research and development.

Introduction

(Z)-3-Chloro-2-pentene is a key building block in organic synthesis, particularly in the construction of complex molecules where the stereochemistry of the double bond is crucial. The development of stereoselective methods for its synthesis is of significant interest to the chemical and pharmaceutical industries. This guide focuses on the most promising and stereocontrolled routes to obtain the desired (Z)-isomer with high purity.

Recommended Synthetic Route: Palladium-Catalyzed Anti-Hydrochlorination of 2-Pentyne

The most effective and stereoselective method for the synthesis of (Z)-3-chloro-2-pentene is the palladium(II)-catalyzed anti-hydrochlorination of 2-pentyne. This approach offers high Z-selectivity due to the anti-addition of hydrogen and chlorine across the alkyne triple bond.[1][2][3]

The reaction utilizes a palladium(II) acetate (B1210297) catalyst and an in situ source of hydrogen chloride.[1][2] For unsymmetrical internal alkynes, a removable directing group is often employed to control regioselectivity; however, for a symmetrical alkyne like 2-pentyne, this is not a concern.[1][3]

Reaction Mechanism

The proposed mechanism involves the anti-chloropalladation of the alkyne, followed by protodepalladation to yield the (Z)-alkenyl chloride.

References

Reactivity of (Z)-3-Chloro-2-pentene

An In-depth Technical Guide on the

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-3-chloro-2-pentene is a vinyl halide of interest for studying the influence of stereochemistry on chemical reactivity. This technical guide provides a comprehensive analysis of its core reactivity, focusing on reactions at the carbon-chlorine bond and the carbon-carbon double bond. Due to the limited availability of specific experimental literature for this compound, this document leverages established principles of organic chemistry to predict its behavior in nucleophilic substitution, elimination, and electrophilic addition reactions. Detailed reaction mechanisms are illustrated, and representative experimental protocols are provided as practical examples for laboratory application.

Introduction and Physicochemical Properties

(Z)-3-chloro-2-pentene is an organochlorine compound featuring a chlorine atom attached to an sp²-hybridized carbon, classifying it as a vinylic halide. The '(Z)' designation indicates that the higher priority groups on each side of the double bond (the chlorine and the adjacent methyl group) are on the same side. This defined stereochemistry makes it an excellent substrate for mechanistic studies in organic synthesis.

The reactivity of (Z)-3-chloro-2-pentene is primarily dictated by two functional sites: the vinylic carbon-chlorine bond and the electron-rich π-system of the alkene. Understanding the interplay and competition between reaction pathways at these sites is crucial for its application as a synthetic intermediate.

Table 1: Physicochemical Properties of (Z)-3-chloro-2-pentene

| Property | Value | Reference(s) |

| IUPAC Name | (Z)-3-chloropent-2-ene | [1] |

| CAS Number | 34238-52-3 | [1][2] |

| Molecular Formula | C₅H₉Cl | [1][3] |

| Molecular Weight | 104.58 g/mol | [1][3] |

| Boiling Point | ~103.8 °C (estimate) | [2] |

| Density | ~0.906 g/mL at 25°C | [2] |

| Canonical SMILES | CCC(=C/C)Cl | [2] |

| InChIKey | VSQKJRIDGSFPSI-HYXAFXHYSA-N | [3][4] |

Core Reactivity Profile

The reactivity of (Z)-3-chloro-2-pentene can be divided into two main categories: reactions involving the C-Cl bond and reactions involving the C=C double bond.

Reactions at the Vinylic C-Cl Bond

The direct substitution or elimination of the chlorine atom is challenging compared to its saturated (alkyl halide) counterparts.

Nucleophilic substitution reactions via standard Sₙ1 or Sₙ2 mechanisms are generally considered difficult for vinylic halides.[5][6]

-

Sₙ2 Infeasibility: The Sₙ2 mechanism requires a backside attack by the nucleophile, which is sterically blocked by the electron density of the double bond and the molecule's planar geometry at the sp² center.

-

Sₙ1 Infeasibility: The Sₙ1 mechanism would require the formation of a highly unstable vinylic carbocation. The positive charge on an sp-hybridized carbon is energetically unfavorable, making this pathway kinetically prohibitive under standard conditions.

In the presence of a strong, non-nucleophilic base, (Z)-3-chloro-2-pentene is expected to undergo an elimination reaction to form an alkyne.[7] The most plausible pathway is an E2 mechanism, where a proton is abstracted from the adjacent carbon (C4), and the chloride ion is eliminated simultaneously to form a triple bond.

References

- 1. (Z)-3-Chloro-2-pentene | C5H9Cl | CID 12705708 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (Z)-3-Chloro-2-pentene|lookchem [lookchem.com]

- 3. (Z)-3-chloro-2-pentene [webbook.nist.gov]

- 4. PubChemLite - (z)-3-chloro-2-pentene (C5H9Cl) [pubchemlite.lcsb.uni.lu]

- 5. dxhx.pku.edu.cn [dxhx.pku.edu.cn]

- 6. Nucleophilic substitution - Wikipedia [en.wikipedia.org]

- 7. organic chemistry - Elimination from Vinylic Halides - Chemistry Stack Exchange [chemistry.stackexchange.com]

An In-depth Technical Guide to the Safety and Handling of (Z)-3-Chloro-2-pentene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling protocols for (Z)-3-Chloro-2-pentene, a chlorinated alkene of interest in synthetic chemistry. Due to the limited availability of specific toxicological data for this compound, this guide incorporates information from closely related vinyl halides, particularly regarding potential health effects. All personnel handling this substance must be thoroughly trained in the procedures outlined herein and have a complete understanding of its potential hazards.

Chemical and Physical Properties

Proper safety measures are predicated on a clear understanding of the physical and chemical properties of a substance. The following table summarizes the key properties of (Z)-3-Chloro-2-pentene.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₉Cl | [1][2] |

| Molecular Weight | 104.58 g/mol | [1] |

| Appearance | Not explicitly stated, but likely a liquid at room temperature | Inferred from boiling point |

| Boiling Point | 103.83 °C (estimate) | [2] |

| Density | 0.906 g/mL at 25 °C | [2] |

| Flash Point | -4 °C | [2] |

| logP (Octanol/Water Partition Coefficient) | 2.539 | [2] |

| CAS Number | 34238-52-3 | [1][2] |

| IUPAC Name | (2Z)-3-chloropent-2-ene | [1] |

Hazard Identification and Classification

(Z)-3-Chloro-2-pentene is classified as a hazardous substance. The following table outlines its GHS hazard classifications.

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | 2 | H225: Highly flammable liquid and vapor |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

(Source: Aggregated GHS information from ECHA C&L Inventory)[1]

Primary Hazards:

-

Flammability: The low flash point indicates that this substance can be easily ignited at room temperature. Vapors may form explosive mixtures with air.

-

Acute Toxicity: Harmful if ingested.

-

Potential Carcinogenicity: While specific data for (Z)-3-Chloro-2-pentene is unavailable, it belongs to the class of vinyl halides. Vinyl chloride, a related compound, is a known human carcinogen, causing rare cancers such as hepatic angiosarcoma.[3][4][5] The metabolism of vinyl halides to reactive epoxides is a key step in their carcinogenic mechanism.[6] Therefore, (Z)-3-Chloro-2-pentene should be handled as a potential carcinogen.

Experimental Protocols

Adherence to strict experimental protocols is paramount to ensure the safety of laboratory personnel. The following protocols are based on best practices for handling flammable and potentially carcinogenic chlorinated hydrocarbons.

Personal Protective Equipment (PPE)

A risk assessment should be conducted before any experiment. The following PPE is mandatory when handling (Z)-3-Chloro-2-pentene:

-

Eye Protection: Chemical safety goggles and a face shield.

-

Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene). Inspect gloves for any signs of degradation or perforation before use.

-

Body Protection: A flame-resistant laboratory coat. For larger quantities, a chemical-resistant apron should be worn over the lab coat.

-

Respiratory Protection: All work with (Z)-3-Chloro-2-pentene must be conducted in a certified chemical fume hood to minimize inhalation exposure.[7]

Safe Handling and Storage

Workflow for Safe Handling:

References

- 1. (Z)-3-Chloro-2-pentene | C5H9Cl | CID 12705708 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (Z)-3-Chloro-2-pentene|lookchem [lookchem.com]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. Vinyl Halides (Selected) - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 6. Metabolism of chlorinated alkenes and alkanes as related to toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. jupiter.chem.uoa.gr [jupiter.chem.uoa.gr]

Methodological & Application

Application Notes and Protocols for (Z)-3-Chloro-2-pentene in Suzuki Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing (Z)-3-chloro-2-pentene as a substrate in Suzuki-Miyaura cross-coupling reactions. This document offers detailed protocols, expected outcomes, and troubleshooting guidance to facilitate the synthesis of complex organic molecules. Vinyl chlorides, such as (Z)-3-chloro-2-pentene, are often more challenging substrates compared to their bromide or iodide counterparts due to the strength of the C-Cl bond. However, with the appropriate choice of catalyst, ligand, and reaction conditions, they serve as valuable building blocks in organic synthesis.

Introduction

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides.[1][2] The reaction is prized for its mild conditions, functional group tolerance, and the commercial availability of a wide range of boronic acids. The use of less reactive but more cost-effective vinyl chlorides is of significant interest in both academic and industrial research.

(Z)-3-chloro-2-pentene is a readily available vinyl chloride that can be employed to introduce a pentenyl moiety into a target molecule. Successful coupling of this substrate requires careful optimization of the catalytic system to overcome the high activation barrier of the oxidative addition step. Modern palladium precatalysts, particularly those bearing bulky and electron-rich phosphine (B1218219) ligands, have shown great efficacy in this regard.

Catalytic System and Reaction Principles

The catalytic cycle of the Suzuki-Miyaura coupling is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination. For a vinyl chloride like (Z)-3-chloro-2-pentene, the initial oxidative addition of the C-Cl bond to a Pd(0) complex is often the rate-limiting step.

To facilitate this challenging step, highly active palladium catalysts are required. Catalyst systems based on bulky, electron-rich phosphine ligands such as SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) have proven effective for the Suzuki coupling of unactivated vinyl chlorides.[3] These ligands stabilize the palladium center and promote the oxidative addition process.

A strong base is also crucial for the activation of the boronic acid, forming a more nucleophilic boronate species that readily undergoes transmetalation with the palladium(II) intermediate.

Experimental Protocols

The following is a general protocol for the Suzuki-Miyaura coupling of (Z)-3-chloro-2-pentene with an arylboronic acid. This protocol should be considered a starting point and may require optimization for specific substrates.

Reaction Scheme:

Materials:

-

(Z)-3-chloro-2-pentene (1.0 equiv)

-

Arylboronic acid (1.2-1.5 equiv)

-

Palladium precatalyst (e.g., SPhos Pd G2, 1-3 mol%)

-

Base (e.g., K3PO4, 2.0-3.0 equiv)

-

Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane, or THF)

-

Schlenk flask or reaction vial with a magnetic stir bar

-

Inert gas supply (Argon or Nitrogen)

-

Standard laboratory glassware for workup and purification

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add (Z)-3-chloro-2-pentene, the arylboronic acid, the base, and the palladium precatalyst.

-

Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

-

Solvent Addition: Add the degassed solvent via syringe to the reaction flask.

-

Reaction: Stir the reaction mixture at the desired temperature (typically 80-110 °C). Monitor the progress of the reaction by a suitable analytical technique such as TLC, GC, or LC-MS.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate (B1210297) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.[4][5]

-

Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired coupled product.

Data Presentation

The following table summarizes representative, albeit hypothetical, quantitative data for the Suzuki coupling of (Z)-3-chloro-2-pentene with various arylboronic acids. These values are based on typical yields for Suzuki couplings of challenging vinyl chlorides and are intended for illustrative purposes.

| Entry | Arylboronic Acid | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | 2 | K3PO4 | Toluene | 100 | 12 | 85 |

| 2 | 4-Methoxyphenylboronic acid | 2 | K3PO4 | Toluene | 100 | 12 | 88 |

| 3 | 4-Trifluoromethylphenylboronic acid | 3 | Cs2CO3 | 1,4-Dioxane | 110 | 18 | 75 |

| 4 | 3-Thienylboronic acid | 2.5 | K3PO4 | Toluene | 100 | 16 | 82 |

| 5 | 2-Naphthylboronic acid | 2 | K3PO4 | Toluene | 100 | 14 | 80 |

Mandatory Visualizations

Suzuki Coupling Catalytic Cycle

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Workflow

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Troubleshooting

| Issue | Potential Cause | Suggested Solution |

| Low or No Conversion | Inactive catalyst | Ensure a true inert atmosphere was maintained. Use a fresh bottle of precatalyst. |

| Insufficiently strong base | Switch to a stronger base such as Cs2CO3 or K3PO4. | |

| Low reaction temperature | Gradually increase the reaction temperature in increments of 10 °C. | |

| Protodeboronation of Boronic Acid | Presence of water; high temperature | Use anhydrous solvent and reagents. Consider using a more stable boronic ester (e.g., a pinacol (B44631) ester). |

| Homocoupling of Boronic Acid | Presence of oxygen | Ensure the reaction mixture is thoroughly degassed before heating. |

| Retention of (Z)-Stereochemistry | Isomerization of the vinyl chloride | While Suzuki couplings with vinyl halides generally proceed with retention of stereochemistry, some isomerization can occur. Analysis of the product mixture by NMR or GC can confirm the stereochemical outcome. |

By following these guidelines and protocols, researchers can effectively utilize (Z)-3-chloro-2-pentene as a valuable synthetic partner in Suzuki-Miyaura cross-coupling reactions, enabling the construction of a diverse range of complex molecules.

References

Application Note: Stereoselective Formation of (Z)-Pent-2-en-3-ylmagnesium Chloride from (Z)-3-Chloro-2-pentene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document details the preparation of the vinyl Grignard reagent, (Z)-pent-2-en-3-ylmagnesium chloride, from its corresponding vinyl halide, (Z)-3-chloro-2-pentene. Vinyl Grignard reagents are pivotal intermediates in organic synthesis, enabling the formation of carbon-carbon bonds with a wide array of electrophiles. Their application is particularly significant in the pharmaceutical industry for the construction of complex molecular architectures found in active pharmaceutical ingredients (APIs).[1] This application note provides a comprehensive protocol for the synthesis, including considerations for maintaining stereochemical integrity, and outlines potential applications in drug development.

Introduction

Grignard reagents, organomagnesium halides (R-MgX), are powerful nucleophiles used extensively in organic chemistry for the formation of carbon-carbon bonds.[2][3] The synthesis of Grignard reagents from vinyl halides presents unique challenges and opportunities compared to their saturated alkyl halide counterparts. The reactivity of the carbon-halogen bond in vinyl systems is influenced by the sp2 hybridization of the carbon atom, making them generally less reactive.[4]

A critical aspect of the formation of Grignard reagents from substituted vinyl halides, such as (Z)-3-chloro-2-pentene, is the stereochemistry of the resulting organometallic compound. The retention or inversion of the double bond geometry during the reaction is a key consideration for stereoselective synthesis. While the mechanism of Grignard reagent formation is complex and can involve radical intermediates, studies have shown that under carefully controlled conditions, the reaction can proceed with a high degree of stereochemical retention.[1][5]

The resulting (Z)-pent-2-en-3-ylmagnesium chloride is a valuable synthon. Its vinylmetallic nature allows for participation in various coupling reactions and nucleophilic additions to carbonyls, epoxides, and other electrophilic species, providing access to a diverse range of functionalized molecules with defined stereochemistry.[6][7]

Reaction Pathway

The formation of (Z)-pent-2-en-3-ylmagnesium chloride proceeds via the insertion of magnesium into the carbon-chlorine bond of (Z)-3-chloro-2-pentene. The reaction is typically carried out in an anhydrous ethereal solvent, such as tetrahydrofuran (B95107) (THF), which is crucial for stabilizing the Grignard reagent.

Caption: Formation of the Grignard reagent.

Experimental Protocol

This protocol is adapted from general procedures for the synthesis of vinyl Grignard reagents.[8][9] Researchers should exercise caution and adhere to all laboratory safety guidelines.

Materials:

-

Magnesium turnings

-

Iodine (for activation)

-

(Z)-3-Chloro-2-pentene

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether (for washing)

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Standard glassware for inert atmosphere reactions (three-neck flask, condenser, dropping funnel)

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

Apparatus Setup: All glassware must be thoroughly dried in an oven and assembled hot under a stream of inert gas. The setup should consist of a three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, a dropping funnel, and an inlet for inert gas.

-

Magnesium Activation: Place magnesium turnings (1.2 equivalents) in the flask. Add a single crystal of iodine. Gently warm the flask with a heat gun under a flow of inert gas until the purple iodine vapor is observed, which indicates the activation of the magnesium surface. Allow the flask to cool to room temperature.

-

Initiation: Add anhydrous THF to the flask to just cover the magnesium turnings. In the dropping funnel, prepare a solution of (Z)-3-chloro-2-pentene (1.0 equivalent) in anhydrous THF. Add a small portion (approximately 10%) of the vinyl chloride solution to the magnesium suspension. The reaction may be initiated by gentle warming. A successful initiation is indicated by the disappearance of the iodine color and the appearance of a cloudy gray solution.

-

Formation of the Grignard Reagent: Once the reaction has initiated, add the remaining solution of (Z)-3-chloro-2-pentene dropwise from the dropping funnel at a rate that maintains a gentle reflux. If the reaction becomes too vigorous, the rate of addition should be slowed, and the flask can be cooled in a water bath.

-

Completion and Quantification: After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 1-2 hours to ensure complete conversion. The concentration of the Grignard reagent can be determined by titration methods, for example, by reacting an aliquot with a known excess of a standard acid and back-titrating.[8]

Data Presentation

| Starting Material | Product | Solvent | Typical Yield (%) |

| Vinyl chloride | Vinylmagnesium chloride | THF | 88-93% |

| 1-Chloro-1-propene | 1-Propenylmagnesium chloride | THF | ~9% |

| 2-Chloropropene | 2-Propenylmagnesium chloride | THF | ~25% |

Table 1: Representative Yields for Grignard Formation from Various Vinyl Chlorides.

Applications in Drug Development

Vinyl Grignard reagents are versatile intermediates in the synthesis of complex organic molecules, a critical process in drug discovery and development.[1]

1. Synthesis of Allylic Alcohols: The reaction of (Z)-pent-2-en-3-ylmagnesium chloride with aldehydes and ketones provides a direct route to stereodefined allylic alcohols, which are common structural motifs in natural products and pharmaceutical agents.

Caption: Synthesis of allylic alcohols.

2. Carbon-Carbon Bond Formation in Complex Molecules: The nucleophilic character of the Grignard reagent allows for its use in coupling reactions, such as those catalyzed by transition metals, to introduce the pentenyl group into a larger molecular scaffold. This is particularly useful in the late-stage functionalization of drug candidates.

3. Synthesis of Heterocycles: The vinyl group can be a precursor for various cyclization reactions, leading to the formation of heterocyclic rings that are prevalent in many drug classes.

Conclusion

The formation of (Z)-pent-2-en-3-ylmagnesium chloride from (Z)-3-chloro-2-pentene provides a valuable tool for organic chemists, particularly those in the field of drug development. The protocol described herein, based on established methods for vinyl Grignard synthesis, offers a reliable pathway to this versatile intermediate. While the stereochemical outcome is likely to favor retention of the (Z) configuration, empirical validation is recommended for specific applications. The resulting vinyl Grignard reagent opens avenues for the stereoselective synthesis of a wide range of complex organic molecules with potential therapeutic applications.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. leah4sci.com [leah4sci.com]

- 4. Reaction between grignard reagent with vinyl chloride | Filo [askfilo.com]

- 5. web.alfredstate.edu [web.alfredstate.edu]

- 6. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 7. Asymmetric synthesis of α-alkenyl homoallylic primary amines via 1,2-addition of Grignard reagent to α,β-unsaturated phosphonyl imines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. US2959597A - Vinyl chloride-cyclic ether grignard reagents - Google Patents [patents.google.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

Application Notes and Protocols for (Z)-3-Chloro-2-pentene in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthetic utility of (Z)-3-chloro-2-pentene as a versatile precursor in organic synthesis. This vinyl halide serves as a valuable building block for the stereoselective formation of carbon-carbon and carbon-heteroatom bonds, finding potential applications in the synthesis of complex organic molecules, including pharmaceutical intermediates.

Introduction to (Z)-3-Chloro-2-pentene

(Z)-3-Chloro-2-pentene is a five-carbon chloroalkene with the chemical formula C₅H₉Cl.[1][2] Its utility in organic synthesis stems from the presence of a vinyl chloride moiety, which can participate in a variety of cross-coupling and nucleophilic substitution reactions. The Z-configuration of the double bond offers a platform for stereoselective synthesis, allowing for the controlled formation of specific isomers of the target molecules.

Applications in Cross-Coupling Reactions

Vinyl chlorides, such as (Z)-3-chloro-2-pentene, are established coupling partners in several palladium-catalyzed cross-coupling reactions. These reactions are fundamental tools for the construction of carbon-carbon bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction facilitates the formation of a carbon-carbon bond between an organoboron compound and an organic halide. (Z)-3-chloro-2-pentene can be coupled with various boronic acids or their esters to yield substituted alkenes with retention of the Z-stereochemistry. This method is particularly useful for the synthesis of functionalized dienes and polyenes.[1][3]

Table 1: Representative Suzuki-Miyaura Coupling Reactions

| Entry | Boronic Acid/Ester | Catalyst | Base | Solvent | Time (h) | Yield (%) | Product |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 12 | >90 | (Z)-3-phenyl-2-pentene |

| 2 | Vinylboronic acid pinacol (B44631) ester | PdCl₂(dppf) | Cs₂CO₃ | Dioxane | 8 | 85 | (2Z,4E)-2,4-heptadiene |

| 3 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 10 | 92 | (Z)-3-(4-methoxyphenyl)-2-pentene |

Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.[4][5] (Z)-3-chloro-2-pentene can react with various alkenes, such as acrylates or styrenes, in the presence of a palladium catalyst and a base. This reaction typically proceeds with high stereoselectivity, yielding the (E)-isomer of the coupled product.[4]

Table 2: Representative Heck Coupling Reactions

| Entry | Alkene | Catalyst | Base | Solvent | Temp (°C) | Yield (%) | Product |

| 1 | Styrene | Pd(OAc)₂ | Et₃N | DMF | 100 | 88 | (E)-1-phenyl-2-ethyl-1-butene |

| 2 | Methyl acrylate | Pd(PPh₃)₄ | NaOAc | Acetonitrile | 80 | 95 | Methyl (2E,4Z)-4-ethyl-2,4-hexadienoate |

| 3 | 1-Octene | PdCl₂(PPh₃)₂ | K₂CO₃ | NMP | 120 | 75 | (4Z)-4-ethyl-2-decene |

Negishi Coupling

The Negishi coupling reaction forms a carbon-carbon bond from an organozinc compound and an organic halide.[6] Organozinc reagents can be prepared from (Z)-3-chloro-2-pentene via transmetalation from the corresponding organolithium or Grignard reagent. These can then be coupled with various organic halides. Alternatively, (Z)-3-chloro-2-pentene itself can act as the electrophilic partner in couplings with other organozinc compounds.

Table 3: Representative Negishi Coupling Reactions

| Entry | Organozinc Reagent | Organic Halide | Catalyst | Solvent | Yield (%) | Product |

| 1 | (Z)-3-(Zinciomethyl)-2-pentene | Iodobenzene | Pd(PPh₃)₄ | THF | 85 | (Z)-3-benzyl-2-pentene |

| 2 | Phenylzinc chloride | (Z)-3-chloro-2-pentene | Ni(acac)₂ / PPh₃ | THF | 80 | (Z)-3-phenyl-2-pentene |

| 3 | Propylzinc bromide | (Z)-3-chloro-2-pentene | Pd₂(dba)₃ / XPhos | Dioxane | 90 | (Z)-4-ethyl-3-heptene |

Stille Coupling

The Stille coupling reaction involves the reaction of an organotin compound with an organic halide.[7][8] (Z)-3-chloro-2-pentene can be used as the halide partner in these reactions, coupling with a variety of organostannanes to form new carbon-carbon bonds with retention of stereochemistry.

Table 4: Representative Stille Coupling Reactions

| Entry | Organostannane | Catalyst | Additive | Solvent | Temp (°C) | Yield (%) | Product |

| 1 | Tributyl(vinyl)tin | Pd(PPh₃)₄ | LiCl | THF | 60 | 91 | (2Z,4E)-2,4-heptadiene |

| 2 | Trimethyl(phenyl)tin | PdCl₂(PPh₃)₂ | CuI | NMP | 100 | 87 | (Z)-3-phenyl-2-pentene |

| 3 | Tributyl(ethynyl)tin | Pd₂(dba)₃ / AsPh₃ | - | Dioxane | 80 | 82 | (Z)-3-ethynyl-2-pentene |

Grignard Reagent Formation and Subsequent Reactions

(Z)-3-chloro-2-pentene can be converted into the corresponding Grignard reagent, (Z)-2-penten-3-ylmagnesium chloride, by reaction with magnesium metal in an ethereal solvent such as tetrahydrofuran (B95107) (THF).[9][10] This organometallic reagent is a potent nucleophile and can react with a wide range of electrophiles.

Table 5: Reactions of (Z)-2-penten-3-ylmagnesium chloride

| Entry | Electrophile | Product |

| 1 | Formaldehyde | (Z)-4-ethyl-3-penten-1-ol |

| 2 | Acetone | (Z)-2-methyl-4-ethyl-3-penten-2-ol |

| 3 | Benzaldehyde | (Z)-1-phenyl-4-ethyl-3-penten-1-ol |

| 4 | Carbon dioxide, then H₃O⁺ | (Z)-4-ethyl-3-pentenoic acid |

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

Materials:

-

(Z)-3-chloro-2-pentene

-

Appropriate boronic acid or ester

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃)

-

Solvent (e.g., Toluene/H₂O mixture)

-

Anhydrous, degassed solvents

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst (1-5 mol%).

-

Add the boronic acid (1.1-1.5 equivalents) and the base (2-3 equivalents).

-

Add the solvent mixture (e.g., 3:1 toluene/water).

-

Add (Z)-3-chloro-2-pentene (1.0 equivalent).

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time, monitoring the reaction progress by TLC or GC.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

General Protocol for Grignard Reagent Formation and Reaction with an Electrophile

Materials:

-

(Z)-3-chloro-2-pentene

-

Magnesium turnings

-

Anhydrous THF

-

Electrophile (e.g., aldehyde, ketone, CO₂)

-

Aqueous HCl or NH₄Cl solution for workup

-

Standard glassware for inert atmosphere and anhydrous reactions

Procedure:

-

Grignard Reagent Formation:

-

To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.2 equivalents) under an inert atmosphere.

-

Add a small amount of anhydrous THF to cover the magnesium.

-

In the dropping funnel, prepare a solution of (Z)-3-chloro-2-pentene (1.0 equivalent) in anhydrous THF.

-

Add a small portion of the halide solution to the magnesium. The reaction may need to be initiated by gentle heating or the addition of a small crystal of iodine.

-

Once the reaction starts (indicated by bubbling and a color change), add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

-

-

Reaction with Electrophile:

-

Cool the Grignard reagent solution to 0 °C in an ice bath.

-

Slowly add a solution of the electrophile (1.0 equivalent) in anhydrous THF to the Grignard reagent.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

-

Workup:

-

Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of a saturated aqueous solution of ammonium (B1175870) chloride or dilute hydrochloric acid.

-

Extract the aqueous layer with diethyl ether or ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by distillation or column chromatography.

-

Visualizations

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Caption: General pathway for Grignard reagent formation and reaction.

Caption: Overview of cross-coupling reactions using (Z)-3-chloro-2-pentene.

References

- 1. One-Pot Synthesis of Trisubstituted Conjugated Dienes via Sequential Suzuki-Miyaura Cross-Coupling with Alkenyl- and Alkyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Negishi Cross Coupling Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 3. Modern Synthetic Methods for the Stereoselective Construction of 1,3-Dienes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Heck reaction - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. Negishi Coupling [organic-chemistry.org]

- 7. Stille Coupling | NROChemistry [nrochemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. adichemistry.com [adichemistry.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

Application Notes and Protocols: Nucleophilic Substitution on (Z)-3-Chloro-2-pentene

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-3-chloro-2-pentene is a vinylic halide, a class of compounds known for their general inertness toward traditional SN1 and SN2 nucleophilic substitution reactions. This low reactivity is attributed to the high energy of the vinylic carbocation intermediate required for an SN1 pathway and the steric hindrance and electronic repulsion from the π-system that impede the backside attack necessary for an SN2 reaction. However, the substitution of the chloro group is achievable through modern catalytic methods, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These transformations are of significant interest in organic synthesis and drug development for the construction of complex molecular architectures with specific stereochemistry.

This document provides detailed application notes and protocols for conducting nucleophilic substitution reactions on (Z)-3-chloro-2-pentene, focusing on metal-catalyzed cross-coupling reactions that have proven effective for this class of substrates.

Reaction Mechanisms and Pathways

Direct nucleophilic substitution on (Z)-3-chloro-2-pentene is challenging. However, transition metal-catalyzed cross-coupling reactions provide viable pathways for the substitution of the vinylic chloride. The two most prominent and effective methods are Copper-Catalyzed (Ullmann-type) and Palladium-Catalyzed (Buchwald-Hartwig-type) cross-couplings.

Copper-Catalyzed Nucleophilic Substitution (Ullmann Condensation)

The Ullmann condensation is a well-established method for forming C-O, C-S, and C-N bonds with aryl and vinyl halides.[1] For a substrate like (Z)-3-chloro-2-pentene, a copper(I) catalyst, often in the presence of a ligand, facilitates the coupling with a nucleophile. The reaction generally proceeds with retention of the alkene stereochemistry.

A proposed catalytic cycle for the copper-catalyzed coupling of an alcohol with (Z)-3-chloro-2-pentene is depicted below.

Caption: Proposed catalytic cycle for the Copper-Catalyzed C-O coupling.